molecular formula C17H13N5O2 B14097519 N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B14097519
M. Wt: 319.32 g/mol
InChI Key: UHPCWFGSFVLNDN-UHFFFAOYSA-N
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Description

N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that features a triazole ring fused with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which is then fused with the quinazoline moiety. The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biochemical pathways. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to the combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-benzyl-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C17H13N5O2/c23-16-12-8-4-5-9-13(12)22-15(19-16)14(20-21-22)17(24)18-10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H,18,24)

InChI Key

UHPCWFGSFVLNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43

Origin of Product

United States

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